5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
Properties
IUPAC Name |
1-methyl-8-(4-methylphenyl)-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-13-4-8-15(9-5-13)12-27-17-19(29)23-22(30)26(3)20(17)28-18(24-25-21(27)28)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3,(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEKWOGKVXHERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: Starting with a suitable purine derivative, the triazole ring is formed through a cyclization reaction with hydrazine derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of methyl, benzyl, and tolyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazolo[4,3-e]purine core. This step may require elevated temperatures and the presence of catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolo[4,3-e]purine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Key Observations:
Position 3 Substituents :
- The p-tolyl group in the target compound provides moderate lipophilicity and steric bulk, while 4-methoxyphenyl (F722-0189) enhances solubility via polar interactions . The 4-chlorophenyl analogue () may exhibit stronger binding to hydrophobic enzyme pockets due to chlorine’s electronegativity .
- Para-substituted aryl groups generally improve metabolic stability compared to ortho/meta isomers .
The 3-methylbutyl chain in F722-0589 increases flexibility but may reduce target specificity .
Smaller analogues like F722-0589 (396.45 Da) may have better pharmacokinetic profiles .
Biological Activity
5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS Number: 921548-77-8) is a compound belonging to the class of triazolopurines. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
- Molecular Formula : C22H20N6O2
- Molecular Weight : 400.4 g/mol
- Structure : The compound features a triazolo-purine structure which is known for its diverse biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antiviral Activity : Some triazolo derivatives have shown efficacy against viral infections by inhibiting viral replication.
- Antitumor Activity : Studies have indicated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Inhibition : Certain derivatives have been reported to inhibit enzymes such as xanthine oxidase and acetylcholinesterase.
Antiviral Activity
A study evaluating the antiviral potential of triazolo derivatives found that certain modifications at the purine ring enhanced antiviral activity. For instance, compounds with methyl substitutions showed improved efficacy against viral strains compared to their unsubstituted counterparts.
Antitumor Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. A summary of the cytotoxic effects is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 20 | Mitochondrial dysfunction |
| A549 | 18 | DNA damage response |
Enzyme Inhibition
The compound was also evaluated for its ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism associated with gout and hyperuricemia. The inhibitory activity was measured using a colorimetric assay.
| Compound | XO Inhibition (%) at 50 µM |
|---|---|
| 5-methyl-9-(4-methylbenzyl)-... | 75 |
| Allopurinol (control) | 85 |
Case Studies
- Case Study on Anticancer Activity : A recent study investigated the effects of this compound on breast cancer cells. Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis markers such as increased caspase-3 activity.
- Case Study on Enzyme Inhibition : Another study focused on the inhibition of xanthine oxidase by various derivatives including our compound. The results showed that it effectively reduced uric acid levels in an animal model of hyperuricemia.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
